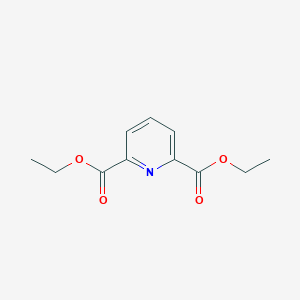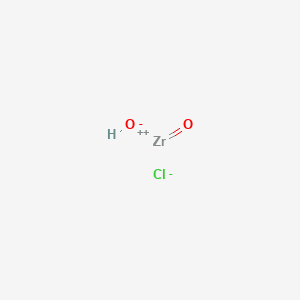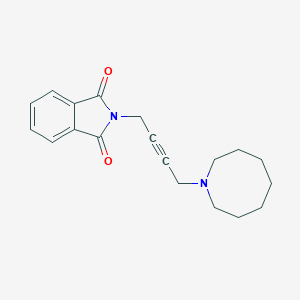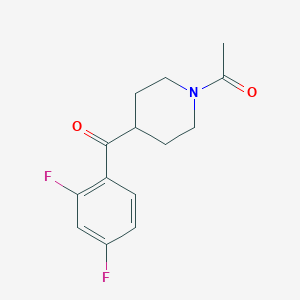
(2S)-2,3-disulfanylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-disulfanylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It is a chiral compound with two enantiomers, and its synthesis and characterization have been extensively studied. In
Aplicaciones Científicas De Investigación
((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and cancer. In agriculture, it has been tested as a plant growth regulator, improving the yield and quality of crops. In industry, it has been used as a cross-linking agent for polymers and as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. It also scavenges reactive oxygen species (ROS), reducing oxidative stress and cellular damage.
Biochemical and Physiological Effects:
((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response. In vivo studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models of arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol is its relatively low toxicity, making it a safe compound to work with in laboratory experiments. It is also readily available and can be synthesized using relatively simple methods. However, its low yield and limited solubility in water can be a limitation for certain applications. Its stability in biological systems is also a concern, and further studies are needed to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the characterization of its pharmacokinetics and pharmacodynamics, which will provide valuable information for its potential use in medicine. Further studies are also needed to investigate its potential applications in agriculture and industry, as well as its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of ((2S)-2,3-disulfanylpropan-1-ol)-2,3-disulfanylpropan-1-ol involves the reaction of L-cysteine with acrolein in the presence of a base catalyst. The resulting product is a racemic mixture of ((2S)-2,3-disulfanylpropan-1-ol,3R)- and ((2S)-2,3-disulfanylpropan-1-ol,3S)-2,3-disulfanylpropan-1-ol, which can be separated using chiral chromatography. The yield of the synthesis is relatively low, and optimization of the reaction conditions is still an active area of research.
Propiedades
Número CAS |
16495-16-2 |
|---|---|
Nombre del producto |
(2S)-2,3-disulfanylpropan-1-ol |
Fórmula molecular |
C3H8OS2 |
Peso molecular |
124.23 g/mol |
Nombre IUPAC |
(2S)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m0/s1 |
Clave InChI |
WQABCVAJNWAXTE-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](CS)S)O |
SMILES |
C(C(CS)S)O |
SMILES canónico |
C(C(CS)S)O |
Sinónimos |
1-Propanol, 2,3-dimercapto-, (S)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



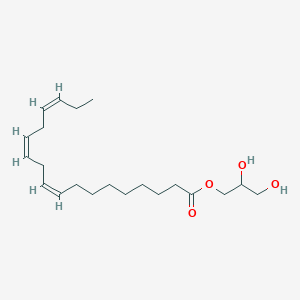
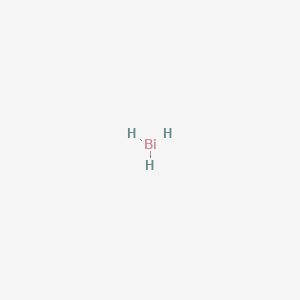
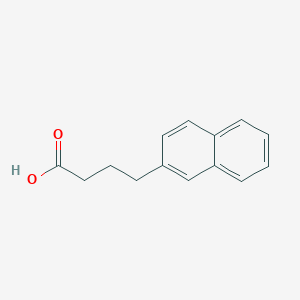
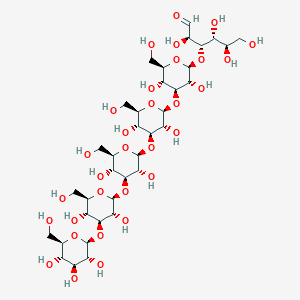

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

